molecular formula C11H11F2NO B13568518 rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide

rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide

Katalognummer: B13568518
Molekulargewicht: 211.21 g/mol
InChI-Schlüssel: AYRPOEKZQQYDOS-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyclopropane ring, a difluoromethyl group, and a phenyl group, making it an interesting subject for research in chemistry and related disciplines.

Vorbereitungsmethoden

The synthesis of rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the difluoromethyl and phenyl groups. Common synthetic routes may include:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction or other cyclopropanation methods.

    Introduction of Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific reaction conditions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may focus on its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

rac-(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide can be compared with other similar compounds, such as:

    Cyclopropane Carboxamides: Compounds with similar cyclopropane and carboxamide structures.

    Difluoromethyl Compounds: Compounds containing the difluoromethyl group.

    Phenyl Compounds: Compounds with phenyl groups attached to various functional groups.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H11F2NO

Molekulargewicht

211.21 g/mol

IUPAC-Name

(1R,2R)-2-(difluoromethyl)-N-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)11(15)14-7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9-/m1/s1

InChI-Schlüssel

AYRPOEKZQQYDOS-RKDXNWHRSA-N

Isomerische SMILES

C1[C@H]([C@@H]1C(=O)NC2=CC=CC=C2)C(F)F

Kanonische SMILES

C1C(C1C(=O)NC2=CC=CC=C2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.